molecular formula C52H38N4O8 B2509579 Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester CAS No. 22112-83-0

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester

Cat. No.: B2509579
CAS No.: 22112-83-0
M. Wt: 846.896
InChI Key: NVCZKUSRWBBGAH-PJEPRTEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is a synthetic porphyrin derivative known for its unique photophysical and photochemical properties. This compound is characterized by its red crystalline solid form and high thermal stability. It has significant applications in various fields, including organic electronics, photodynamic therapy, and as a sensor in biochemical assays .

Mechanism of Action

Target of Action

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (hereafter referred to by its full name) has been found to interact with several targets. One of the primary targets is DNA, specifically the methylation sites . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . Another significant target of this compound is CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) .

Mode of Action

The interaction of this compound with its targets leads to several changes. It enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, competing with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in DNA methylation, a key epigenetic mechanism essential for embryonic development, genomic imprinting, and X-chromosome inactivation . Understanding the degree of DNA methylation in a certain genomic DNA sequence is conducive to the early diagnosis and treatment of disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are enhanced by its carboxyphenyl and methyl ester moieties . These moieties improve the compound’s solubility, paving the way for improved drug delivery and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to enhance DNA methylation sensitivity . It can detect as low as one 5-methylcytosine (5mC) in the target sequence . In cancer cells, the knockdown of CD320 inhibits the uptake of this compound by up to 40% .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound’s interaction with graphene quantum dots (GDQs) results in stable conjugates due to the strong π–π stacking interaction between the GDQs and the porphyrins . This interaction boosts the charge separation and transfer, increases the specific surface area for providing more active sites, and narrows the band gap to enhance the visible light absorption .

Biochemical Analysis

Biochemical Properties

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has been used in the development of DNA methylation (DNAm) sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence . This compound-based DNAm sensing interfaces on a light-addressable potentiometric sensor (LAPS) have been studied . The conformational and electronic properties of this compound molecules contribute to the enhanced DNAm sensitivity .

Cellular Effects

This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . It competes with Cbl/TCN2 for CD320 binding, suggesting that CD320 is a novel receptor for this compound . This interaction influences the uptake of this compound by cancer cells .

Temporal Effects in Laboratory Settings

It has been used in the development of DNA methylation sensors, suggesting its stability and long-term effects on cellular function .

Transport and Distribution

This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), suggesting a role for this receptor in the transport and distribution of this compound within cells .

Chemical Reactions Analysis

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is unique due to its specific photophysical properties and high thermal stability. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZKUSRWBBGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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